molecular formula C20H26N4O5 B2856020 Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252929-64-8

Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2856020
CAS No.: 1252929-64-8
M. Wt: 402.451
InChI Key: JTGMQXIZTOIFCJ-UHFFFAOYSA-N
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Description

Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via modifications of the Biginelli reaction. This compound features a 3-methoxyphenyl group at position 4 and a 4-carbamoylpiperidinylmethyl substituent at position 6, distinguishing it from simpler DHPMs. The carbamoylpiperidine moiety introduces hydrogen-bonding capability and enhanced steric bulk, which may influence biological activity and crystallinity .

Properties

IUPAC Name

methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-28-14-5-3-4-13(10-14)17-16(19(26)29-2)15(22-20(27)23-17)11-24-8-6-12(7-9-24)18(21)25/h3-5,10,12,17H,6-9,11H2,1-2H3,(H2,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGMQXIZTOIFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252929-64-8) is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC20H26N4O5
Molecular Weight402.44 g/mol
StructureChemical Structure

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is hypothesized to exert effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
    • Case Study : A study involving a related compound demonstrated a reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects
    • The compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be linked to its structural similarity to known anti-inflammatory drugs .
    • Research Finding : In vitro assays indicated that the compound reduced TNF-alpha and IL-6 levels in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects .
  • Neuroprotective Properties
    • Neuroprotective effects have also been observed, particularly in models of neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress-induced damage .
    • Case Study : In a model of Alzheimer's disease, the compound demonstrated the ability to reduce beta-amyloid plaque formation and improve cognitive function in treated animals .

Toxicology and Safety Profile

While initial studies indicate promising biological activities, further toxicological assessments are necessary to evaluate the safety profile of this compound. Preliminary data suggest low acute toxicity; however, chronic exposure studies are warranted.

Scientific Research Applications

Anticancer Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Tetrahydropyrimidine derivatives have shown promising antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of bacterial growth. Studies have reported that similar compounds can act against both Gram-positive and Gram-negative bacteria .

Neurological Applications

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research indicates that compounds containing piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Muscarinic Receptor Antagonism

The compound's structural similarity to known muscarinic receptor antagonists positions it as a potential agent in treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease. Preliminary studies suggest that derivatives may exhibit selective antagonistic effects on muscarinic receptors .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of a series of tetrahydropyrimidine derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of bacteria. The results showed that certain modifications in the structure led to enhanced antibacterial activity compared to standard antibiotics .

Case Study 3: Neurological Impact Studies

Research exploring the neurological effects of related compounds highlighted their potential in modulating neurotransmitter levels in animal models of anxiety and depression. Behavioral tests indicated significant improvements in anxiety-like behaviors following treatment with these compounds .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Electron-rich aryl groups (e.g., 3-methoxyphenyl) improve solubility and target affinity compared to halogenated analogs .
  • Bulky substituents (e.g., carbamoylpiperidine) may reduce bioavailability but enhance specificity .

Synthetic Challenges :

  • Post-Biginelli modifications (e.g., alkylation for carbamoylpiperidine introduction) require optimization to improve yields .

Crystallography :

  • Hydrogen-bonding networks (observed in and ) are critical for stability and crystallinity, aiding in X-ray structure determination .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s tetrahydropyrimidine core is critical for its bioactivity, as this scaffold is known to interact with enzymes like dihydrofolate reductase or kinases. Substituents such as the 3-methoxyphenyl group enhance lipophilicity and π-π stacking with aromatic residues in target proteins, while the 4-carbamoylpiperidinylmethyl moiety improves solubility and hydrogen bonding . These structural elements collectively modulate binding affinity and selectivity.

Q. What are the common synthetic routes for this compound?

Synthesis typically involves a multi-step approach:

  • Step 1 : Biginelli-type condensation of a β-ketoester (e.g., methyl acetoacetate), 3-methoxybenzaldehyde, and urea to form the tetrahydropyrimidinone core.
  • Step 2 : Functionalization at the C6 position via Mannich reaction using 4-carbamoylpiperidine and formaldehyde under reflux in DMF .
  • Step 3 : Esterification or transesterification to finalize the carboxylate group. Reaction conditions (e.g., solvent polarity, temperature) are optimized using HPLC to monitor intermediates .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., methoxy group integration at δ ~3.8 ppm, tetrahydropyrimidine ring protons at δ 5.0–6.0 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+Na⁺] peak matching calculated mass).
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize the yield of the Mannich reaction step during synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine derivative.
  • Catalyst screening : Lewis acids like ZnCl₂ or CeCl₃ improve electrophilic activation of formaldehyde .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., over-alkylation).
  • In-situ monitoring : TLC or LC-MS tracks reaction progress to terminate at peak intermediate concentration .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized dose-response assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions (pH 7.4, 37°C).
  • Off-target profiling : Employ selectivity panels (e.g., Eurofins CEREP) to rule out non-specific binding .
  • Molecular docking : Validate binding poses using X-ray crystallography or cryo-EM data of target proteins .

Q. What computational methods are recommended for predicting biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Screens against kinase or GPCR libraries to prioritize targets.
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories to identify critical residues .

Q. How does regioselectivity impact functionalization at the tetrahydropyrimidine C6 position?

Steric hindrance from the 3-methoxyphenyl group directs electrophilic substitution to the less hindered C6 methyl group. Regioselectivity is confirmed via:

  • NOESY NMR : Spatial proximity of substituents.
  • X-ray crystallography : Resolves absolute configuration .

Q. What analytical techniques are used to assess thermal stability for formulation studies?

  • TGA : Determines decomposition onset temperature (e.g., >200°C indicates suitability for solid dosage forms).
  • DSC : Identifies polymorphic transitions (e.g., endothermic peaks at 150–160°C correlate with crystalline phase changes) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution is performed at:

  • C4 position : Replace 3-methoxyphenyl with halogenated aryl groups to enhance hydrophobic interactions.
  • Piperidine moiety : Introduce sulfonamide or tertiary amine groups to improve metabolic stability. Bioassays (e.g., enzyme inhibition, cytotoxicity) are conducted iteratively to refine SAR .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Inert atmosphere (N₂/Ar) : Prevents hydrolysis of carbamoyl groups.
  • Low-temperature storage : Intermediates are stored at –20°C in desiccated containers.
  • Lyophilization : Freeze-drying ensures anhydrous conditions for hygroscopic solids .

Q. How is metabolic stability evaluated in preclinical studies?

  • Liver microsomal assays : Incubate with human/rat microsomes and NADPH; monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Identifies major metabolic pathways (e.g., CYP3A4-mediated oxidation) .

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